molecular formula C11H12O3 B8496694 3-Methylchromane-3-carboxylic acid CAS No. 615560-17-3

3-Methylchromane-3-carboxylic acid

Cat. No.: B8496694
CAS No.: 615560-17-3
M. Wt: 192.21 g/mol
InChI Key: NXEKVNJSGBBYDS-UHFFFAOYSA-N
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Description

Significance of the Chromane (B1220400) Core in Advanced Organic Synthesis

The chromane core serves as a versatile building block in the construction of complex molecular architectures. nih.gov Its rigid, yet conformationally flexible, three-dimensional structure allows for the precise spatial arrangement of functional groups, a critical aspect in the design of biologically active compounds. The presence of the oxygen heteroatom imparts specific electronic and steric properties, influencing the molecule's reactivity and its interactions with biological targets. The chromane skeleton is a key component in a range of pharmacologically active agents, highlighting its importance in drug discovery and development. dergipark.org.tr

Overview of Carboxylic Acid Functionality within Heterocyclic Frameworks

The incorporation of a carboxylic acid group into a heterocyclic framework dramatically influences the molecule's physicochemical properties. Carboxylic acids are capable of acting as both hydrogen bond donors and acceptors, which can facilitate intermolecular interactions crucial for molecular recognition and binding to biological receptors. nih.gov The acidity of the carboxylic acid can be modulated by the electronic nature of the heterocyclic ring system to which it is attached. Furthermore, the carboxylic acid moiety serves as a versatile synthetic handle, allowing for a wide array of chemical transformations to create esters, amides, and other derivatives. libretexts.org

Specific Focus: The 3-Methylchromane-3-carboxylic Acid System

This article will now narrow its focus to the specific entity of this compound. This compound is characterized by a chromane nucleus with a methyl group and a carboxylic acid group both attached to the C-3 position of the dihydropyran ring. While specific, detailed research on this exact molecule is not extensively documented in publicly available literature, its chemical nature can be inferred from the well-established chemistry of the parent chromane-3-carboxylic acid and related substituted systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

615560-17-3

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

3-methyl-2,4-dihydrochromene-3-carboxylic acid

InChI

InChI=1S/C11H12O3/c1-11(10(12)13)6-8-4-2-3-5-9(8)14-7-11/h2-5H,6-7H2,1H3,(H,12,13)

InChI Key

NXEKVNJSGBBYDS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=CC=CC=C2OC1)C(=O)O

Origin of Product

United States

Chemical Reactivity and Derivatization Strategies for 3 Methylchromane 3 Carboxylic Acid

Reactions Involving the Carboxylic Acid Functional Group

The carboxylic acid moiety (-COOH) is the central point of reactivity in 3-Methylchromane-3-carboxylic acid, enabling a suite of derivatization strategies.

Carboxylic Acid Activation and Coupling Reactions

Activation of the carboxylic acid is a crucial first step for many coupling reactions. This typically involves converting the hydroxyl group into a better leaving group, thereby enhancing the electrophilicity of the carbonyl carbon.

Esterification is a fundamental reaction of carboxylic acids, leading to the formation of esters. A common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.comchemguide.co.uk This reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in excess or water is removed as it is formed. masterorganicchemistry.comchemguide.co.uk

The mechanism of Fischer esterification proceeds through several key steps:

Protonation of the carbonyl oxygen by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.comlibretexts.org

Nucleophilic attack of the alcohol on the activated carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org

Proton transfer from the alcohol-derived portion of the intermediate to one of the hydroxyl groups. masterorganicchemistry.com

Elimination of water as a leaving group, regenerating the carbonyl double bond. masterorganicchemistry.comlibretexts.org

Deprotonation of the resulting protonated ester to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com

Intramolecular Fischer esterification can also occur, leading to the formation of cyclic esters known as lactones. masterorganicchemistry.commasterorganicchemistry.com

Table 1: Examples of Esterification Reactions

Reactant 1Reactant 2CatalystProduct
Carboxylic AcidAlcoholAcid (e.g., H₂SO₄)Ester
Benzoic AcidEthanolHClEthyl Benzoate
Adipic AcidEthanolH₂SO₄Diethyl Adipate

This table illustrates the general principle of Fischer esterification with various carboxylic acids and alcohols.

Amides are another important class of carboxylic acid derivatives, formed by the reaction of a carboxylic acid with an amine or a related compound like a hydrazide. Direct amidation by heating a carboxylic acid with an amine is generally a slow and reversible reaction that requires high temperatures and often the removal of water to proceed. mdpi.comkhanacademy.org

To facilitate amide bond formation under milder conditions, the carboxylic acid is typically activated first. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). libretexts.org The mechanism with DCC involves the carboxylic acid adding to the C=N double bond of DCC, followed by nucleophilic attack of the amine on the activated acyl group. libretexts.org

Recent advancements have focused on catalytic direct amidation methods to avoid the use of stoichiometric activating agents. mdpi.com These methods often employ boron-based catalysts, silicon-based reagents like methyltrimethoxysilane (B3422404) (MTM), or transition metal catalysts. mdpi.comnih.govresearchgate.net For instance, MTM has been shown to be an effective reagent for the direct amidation of carboxylic acids with various amines, proceeding through a proposed silyl (B83357) ester intermediate. nih.govresearchgate.net Visible-light-mediated photoredox catalysis has also emerged as a method for amidation, proceeding via C-N bond cleavage of tertiary amines. nju.edu.cn

Acid chlorides are highly reactive carboxylic acid derivatives that serve as valuable intermediates in the synthesis of other derivatives like esters and amides. They are commonly prepared by treating a carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). libretexts.orgkhanacademy.orgcommonorganicchemistry.com Phosphorus pentachloride (PCl₅) is also a classic reagent for this transformation.

The reaction with thionyl chloride proceeds by converting the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is a much better leaving group. libretexts.org A subsequent nucleophilic attack by a chloride ion leads to the formation of the acid chloride. libretexts.orglibretexts.org The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion. mnstate.edu

Table 2: Reagents for Acid Chloride Formation

ReagentTypical Conditions
Thionyl chloride (SOCl₂)Neat at reflux, or with a solvent like acetonitrile. commonorganicchemistry.com
Oxalyl chloride ((COCl)₂)Room temperature in a solvent like dichloromethane (B109758) (DCM) with catalytic dimethylformamide (DMF). commonorganicchemistry.com
Phosphorus pentachloride (PCl₅)Generally requires heating.

This table summarizes common reagents and conditions for converting carboxylic acids to acid chlorides.

Decarboxylation Pathways

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). wikipedia.org Simple aliphatic carboxylic acids are generally resistant to decarboxylation upon heating. However, the presence of specific structural features can facilitate this process. libretexts.org

For decarboxylation to occur readily, there is often a requirement for an electron-withdrawing group at the β-position to the carboxyl group, such as in β-keto acids. wikipedia.orgmasterorganicchemistry.com The mechanism for the decarboxylation of β-keto acids is thought to proceed through a cyclic, concerted transition state. masterorganicchemistry.comyoutube.com This involves the transfer of the acidic proton to the carbonyl oxygen of the keto group while the C-C bond between the carboxyl group and the α-carbon breaks. masterorganicchemistry.comyoutube.com This process forms an enol intermediate, which then tautomerizes to the more stable keto form. masterorganicchemistry.comyoutube.com

Decarboxylation can also be promoted by other means, such as heating with soda lime, which is a mixture of sodium hydroxide (B78521) and calcium oxide. libretexts.org This method is used for the decarboxylation of sodium salts of carboxylic acids to form hydrocarbons. libretexts.org

Other decarboxylation reactions include oxidative processes like the Kolbe electrolysis and the Hunsdiecker reaction, which proceed through radical intermediates. wikipedia.orglibretexts.org

Doubly Decarboxylative Michael-Type Additions

A novel approach to forming new carbon-carbon bonds involves the doubly decarboxylative Michael-type addition of pyridylacetic acid to chromone-3-carboxylic acids. researchgate.net This reaction proceeds through the decarboxylation of both reactants, leading to the formation of stabilized carbanions that then participate in a Michael addition. researchgate.net This method has been developed for reactions with both chromone-3-carboxylic acids and coumarin-3-carboxylic acids. researchgate.net

The process can be conceptualized as a sequence of events: a Michael addition followed by decarboxylative deprotonation. researchgate.net This sequence results in the formation of chromanones that bear an azlactone structural unit. researchgate.net The reaction is notable for its ability to create complex molecular architectures from relatively simple starting materials.

More broadly, decarboxylative reactions have become a significant tool in organic synthesis. For instance, photoredox catalysis has enabled the decarboxylative 1,4-addition of α-oxocarboxylic acids to various Michael acceptors. organic-chemistry.org In these reactions, an iridium-based photocatalyst facilitates the radical decarboxylation of the carboxylic acid, generating an acyl anion equivalent that then adds to the Michael acceptor. organic-chemistry.org Key factors for the success of these reactions include the choice of photocatalyst, the presence of a base, and light irradiation. organic-chemistry.org While this specific example does not use this compound, it illustrates the broader principle of using decarboxylation to generate reactive intermediates for Michael additions.

Similarly, the decarboxylative coupling of carboxylic acids with Michael acceptors like acrylates has been achieved using photoredox catalysis. scispace.com This process involves the single-electron oxidation of the carboxylate to induce decarboxylation, forming a radical that subsequently adds to the acrylate (B77674). scispace.com

The following table summarizes the key aspects of doubly decarboxylative Michael-type additions involving chromone-3-carboxylic acid derivatives.

ReactantsReaction TypeKey FeaturesResulting Products
Pyridylacetic acid and Chromone-3-carboxylic acidsDoubly Decarboxylative Michael AdditionSequential Michael addition and decarboxylative deprotonation. researchgate.netChromanones with an azlactone structural unit. researchgate.net
α-Oxocarboxylic acids and Michael AcceptorsPhotoredox-Catalyzed Decarboxylative 1,4-AdditionGeneration of acyl anion equivalents via radical decarboxylation. organic-chemistry.orgγ-Carbonyl compounds. organic-chemistry.org
Carboxylic acids and AcrylatesPhotoredox-Catalyzed Decarboxylative CouplingSingle-electron oxidation to initiate decarboxylation. scispace.comFunctionalized products from acrylate addition. scispace.com
Radical-Mediated Decarboxylation

Radical-mediated decarboxylation provides a powerful method for converting carboxylic acids into other functional groups or into hydrocarbons. A classic example of this is the Barton decarboxylation, a radical reaction where a carboxylic acid is first converted to a thiohydroxamate ester, often called a Barton ester. orgsyn.orgwikipedia.orgjk-sci.com This ester then undergoes homolytic cleavage upon heating or irradiation, leading to the loss of carbon dioxide and the formation of an alkyl radical. orgsyn.orgwikipedia.org This radical can then be trapped by a hydrogen donor to yield the corresponding hydrocarbon, effectively replacing the carboxylic acid group with a hydrogen atom. orgsyn.orgwikipedia.org

The Hunsdiecker reaction is another well-known decarboxylative process where silver salts of carboxylic acids react with halogens to produce alkyl halides. byjus.comorganic-chemistry.orgwikipedia.org This reaction is believed to proceed through radical intermediates. organic-chemistry.orgwikipedia.org A variation of this, the Cristol-Firth modification, uses mercuric oxide and bromine. wikipedia.org

Modern advancements in photoredox catalysis have significantly expanded the scope and utility of radical decarboxylation. sioc.ac.cnmdpi.com These methods often operate under mild conditions and allow for the generation of alkyl radicals from carboxylic acids, which can then participate in a variety of coupling reactions. sioc.ac.cnmdpi.com For example, the synergistic use of photoredox and nickel catalysis has enabled the decarboxylative cross-coupling of carboxylic acids with vinyl halides. princeton.edu Similarly, dual photoredox and copper catalysis has been employed for the decarboxylative C(sp³)–O cross-coupling of alkyl N-hydroxyphthalimide (NHPI) esters with phenols. nih.gov

These photoredox methods often involve the oxidation of the carboxylate to generate a radical, which then loses CO2. sioc.ac.cn The resulting alkyl radical can then be used in various synthetic transformations, including C-C and C-N bond formation. nih.govprinceton.edu The development of these catalytic systems has made it possible to use abundant and structurally diverse carboxylic acids as starting materials for complex molecule synthesis. princeton.eduresearchgate.net

Reaction NameDescriptionKey ReagentsIntermediate
Barton DecarboxylationConverts a carboxylic acid to a hydrocarbon via a thiohydroxamate ester. orgsyn.orgwikipedia.orgThiohydroxamate ester, radical initiator, hydrogen donor. orgsyn.orgwikipedia.orgAlkyl radical. orgsyn.orgwikipedia.org
Hunsdiecker ReactionConverts silver salts of carboxylic acids to alkyl halides. byjus.comwikipedia.orgSilver carboxylate, halogen (e.g., bromine). byjus.comwikipedia.orgRadical intermediates. wikipedia.org
Photoredox-Catalyzed DecarboxylationUses light and a photocatalyst to generate radicals from carboxylic acids for various coupling reactions. sioc.ac.cnmdpi.comPhotocatalyst (e.g., Iridium or Ruthenium complexes), often with a co-catalyst (e.g., Nickel or Copper). princeton.edunih.govAlkyl radical. sioc.ac.cnmdpi.com

Reduction of the Carboxylic Acid Group

Reduction to Alcohols (e.g., using LiAlH₄, BH₃/THF)

The reduction of carboxylic acids to primary alcohols is a fundamental transformation in organic synthesis. One of the most powerful and commonly used reagents for this purpose is lithium aluminum hydride (LiAlH₄). masterorganicchemistry.combyjus.comharvard.edu LiAlH₄ is a strong, non-selective reducing agent capable of reducing a wide variety of functional groups, including carboxylic acids, esters, aldehydes, and ketones. masterorganicchemistry.combyjus.com The reduction of a carboxylic acid with LiAlH₄ proceeds through a nucleophilic acyl substitution where a hydride ion effectively replaces the hydroxyl group, forming an intermediate aldehyde. libretexts.orgchemguide.co.uk This aldehyde is more reactive than the starting carboxylic acid and is immediately further reduced to the primary alcohol. libretexts.orgchemguide.co.uk Due to the high reactivity of LiAlH₄, these reactions must be carried out in anhydrous, non-protic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). chemguide.co.uklibretexts.org

An alternative and often more selective reagent for the reduction of carboxylic acids is borane, typically used as a complex with tetrahydrofuran (BH₃/THF). libretexts.orgcommonorganicchemistry.comnih.gov Borane is an electrophilic reducing agent and exhibits a high degree of chemoselectivity, reacting more readily with electron-rich functional groups like carboxylic acids than with less electron-rich ones such as esters or ketones. commonorganicchemistry.comnih.govreddit.com This selectivity allows for the reduction of a carboxylic acid in the presence of other reducible groups. libretexts.org The reaction with BH₃/THF is generally performed at room temperature and is considered safer and easier to handle than LiAlH₄. libretexts.orgreddit.com

While LiAlH₄ is a very effective reducing agent, its lack of selectivity can be a drawback in the synthesis of complex molecules. commonorganicchemistry.com Sodium borohydride (B1222165) (NaBH₄), a milder reducing agent, is generally not reactive enough to reduce carboxylic acids on its own. libretexts.orglibretexts.org However, carboxylic acids can be activated first and then reduced with NaBH₄. commonorganicchemistry.com

The table below summarizes the conditions and outcomes for the reduction of carboxylic acids to primary alcohols using LiAlH₄ and BH₃/THF.

ReagentSolventKey FeaturesProduct
Lithium Aluminum Hydride (LiAlH₄)Anhydrous Diethyl Ether or THF chemguide.co.uklibretexts.orgPowerful, non-selective reducing agent. masterorganicchemistry.comharvard.edu Reduces a wide range of functional groups. byjus.comPrimary Alcohol. libretexts.orgmasterorganicchemistry.com
Borane-Tetrahydrofuran (BH₃/THF)Tetrahydrofuran (THF) libretexts.orgcommonorganicchemistry.comChemoselective for carboxylic acids over many other functional groups. libretexts.orgcommonorganicchemistry.comreddit.com Safer and easier to handle than LiAlH₄. libretexts.orgPrimary Alcohol. proprep.com

Reactions of the Chromane (B1220400) Ring System

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. byjus.commasterorganicchemistry.com The reactivity of the aromatic ring and the orientation of the incoming electrophile are strongly influenced by the substituents already present on the ring. wikipedia.org These substituents are classified as either activating or deactivating groups. Activating groups increase the rate of reaction and typically direct the incoming electrophile to the ortho and para positions, while deactivating groups decrease the reaction rate and generally direct to the meta position. wikipedia.org

In the context of this compound, the benzene ring is part of a chromane system. The oxygen atom of the pyran ring is an activating group due to its ability to donate electron density to the benzene ring through resonance. This would direct incoming electrophiles to the positions ortho and para to the oxygen atom.

Reaction TypeReagentsElectrophileExpected Product Orientation
NitrationHNO₃, H₂SO₄ byjus.comNO₂⁺ (Nitronium ion)ortho and para to the ring oxygen
HalogenationBr₂, FeBr₃ or Cl₂, AlCl₃ byjus.comBr⁺ or Cl⁺ortho and para to the ring oxygen
SulfonationSO₃, H₂SO₄ byjus.comSO₃ortho and para to the ring oxygen
Friedel-Crafts AlkylationR-Cl, AlCl₃ byjus.comR⁺ (Carbocation)ortho and para to the ring oxygen
Friedel-Crafts AcylationR-COCl, AlCl₃ byjus.comR-CO⁺ (Acylium ion)ortho and para to the ring oxygen

Chemoselective Transformations of Polyfunctionalized Chromanes

Chemoselectivity is a critical concept in the synthesis of complex molecules, such as polyfunctionalized chromanes derived from this compound. When a molecule contains multiple reactive sites, chemoselective reactions allow for the transformation of one functional group in the presence of others. For a chromane scaffold bearing a C3-carboxy group (or its derivatives like esters or amides), a C3-methyl group, and potentially other substituents on the aromatic ring or side chains, controlling reactivity is paramount.

For example, a derivative such as methyl 7-hydroxy-3-methylchromane-3-carboxylate would contain several distinct functional groups: a phenolic hydroxyl, an ester, and the benzylic ether of the chromane ring.

Examples of Chemoselective Transformations:

Selective O-Alkylation/Acylation: The phenolic hydroxyl group at C7 is more acidic and nucleophilic than the ester's alkoxy group. It can be selectively alkylated (e.g., with methyl iodide and a mild base like K₂CO₃) or acylated (e.g., with acetic anhydride) while leaving the ester at C3 intact.

Selective Reduction: The ester at C3 can be selectively reduced to an alcohol (e.g., using LiAlH₄). This strong reducing agent would typically also reduce a ketone if one were present, but it would leave a phenol (B47542) and the aromatic ring untouched. A milder reagent like sodium borohydride would likely not reduce the ester but could reduce a ketone or aldehyde elsewhere on the molecule.

Aromatic Ring Functionalization: Aromatic electrophilic substitution (e.g., nitration or bromination) would occur selectively on the electron-rich aromatic ring, likely directed by the existing substituents (e.g., the C7-hydroxyl group), while the saturated portion of the chromane ring and the C3-substituents would not react under these conditions.

The ability to perform such selective manipulations is essential for building molecular diversity from a common chromane core.

Spectroscopic Characterization of 3 Methylchromane 3 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the characterization of organic molecules, offering unparalleled insight into the connectivity and chemical environment of individual atoms.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of 3-Methylchromane-3-carboxylic acid is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the chromane (B1220400) ring, the methyl protons, and the acidic proton of the carboxyl group.

The aromatic protons, typically found in the region of 6.8-7.5 ppm, would likely appear as a complex multiplet due to spin-spin coupling. The protons on the carbon adjacent to the oxygen atom of the chromane ring (C4) are expected to be diastereotopic and would likely appear as a pair of doublets of doublets, influenced by geminal and vicinal coupling. Their chemical shifts would be in the range of 4.0-4.5 ppm. The methylene protons at the C2 position would also be diastereotopic and are expected to resonate further upfield.

A key feature would be a singlet corresponding to the methyl group at the C3 position, anticipated to appear around 1.5 ppm. libretexts.orgreddit.com The acidic proton of the carboxylic acid group is expected to be a broad singlet, typically appearing far downfield, in the range of 10-13 ppm, due to strong deshielding and hydrogen bonding. libretexts.orglibretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
Aromatic-H6.8 - 7.5m
O-CH₂ (C4)4.0 - 4.5dd, dd
CH₂ (C2)~2.0 - 2.5m
CH₃ (C3)~1.5s
COOH10 - 13br s

Predicted values are based on general principles and data from analogous structures. m = multiplet, dd = doublet of doublets, s = singlet, br s = broad singlet.

Carbon (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal.

The carbonyl carbon of the carboxylic acid is the most deshielded, with an expected chemical shift in the range of 170-185 ppm. libretexts.orgresearchgate.net The aromatic carbons would resonate in the typical region of 115-160 ppm. The carbon atom of the chromane ring bonded to the oxygen (C8a) would appear around 150-160 ppm, while the other aromatic carbons would have shifts dependent on their substitution pattern. The carbon bearing the oxygen atom in the heterocyclic ring (C4) would be found around 60-70 ppm. The quaternary carbon at the C3 position, substituted with both a methyl and a carboxylic acid group, would have a chemical shift in the range of 40-50 ppm. The methyl carbon is expected to be the most shielded, with a signal around 20-30 ppm. hmdb.caoregonstate.edulibretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C=O (Carboxyl)170 - 185
Aromatic C115 - 160
C460 - 70
C340 - 50
C2~30 - 40
CH₃20 - 30

Predicted values are based on general principles and data from analogous structures.

2D NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between protons. researchgate.net For this compound, cross-peaks would be expected between the adjacent aromatic protons and between the geminal and vicinal protons of the C2 and C4 methylene groups. The absence of a COSY correlation for the methyl singlet and the carboxylic acid proton would confirm their isolated nature.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. hmdb.caresearchgate.netcolumbia.edu This would allow for the direct assignment of the protonated carbons in the molecule. For example, the proton signals of the C2 and C4 methylene groups would show correlations to their corresponding carbon signals. The methyl proton singlet would correlate with the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds apart, which is vital for piecing together the molecular skeleton. columbia.eduprinceton.eduscielo.brlibretexts.org Key HMBC correlations for this compound would include:

Correlations from the methyl protons to the C3 quaternary carbon, the C2 methylene carbon, and the carbonyl carbon of the carboxylic acid.

Correlations from the C2 and C4 methylene protons to neighboring carbons in the chromane ring.

Correlations from the aromatic protons to adjacent aromatic carbons and to the carbons of the heterocyclic ring (C4a and C8a).

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups within a molecule. echemi.com

Analysis of Carbonyl Vibrations

The most prominent feature in the IR spectrum of this compound would be the carbonyl (C=O) stretching vibration of the carboxylic acid group. This typically appears as a strong, sharp band in the region of 1700-1725 cm⁻¹. echemi.compressbooks.pub The exact position is influenced by hydrogen bonding. In the solid state or in concentrated solutions, carboxylic acids exist as hydrogen-bonded dimers, which lowers the C=O stretching frequency.

In Raman spectroscopy, the carbonyl stretch is also observable, though typically weaker than in the IR spectrum. The analysis of carbonyl vibrations is a key diagnostic tool for confirming the presence of the carboxylic acid functionality. libretexts.org

Identification of Other Functional Groups

Beyond the carbonyl group, IR and Raman spectra would reveal other characteristic vibrations.

O-H Stretch: The O-H stretching vibration of the carboxylic acid is one of the most recognizable features in an IR spectrum. It appears as a very broad and intense absorption band in the region of 2500-3300 cm⁻¹, often overlapping with the C-H stretching vibrations. orgchemboulder.commsu.edulibretexts.org This broadness is a direct consequence of the strong hydrogen bonding between carboxylic acid molecules. echemi.com

C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and methylene groups) appear just below 3000 cm⁻¹. libretexts.org

C-O Stretch: The C-O stretching vibration of the carboxylic acid and the ether linkage in the chromane ring would appear in the fingerprint region, typically between 1210-1320 cm⁻¹ and 1000-1300 cm⁻¹, respectively. orgchemboulder.comspcmc.ac.in

Aromatic C=C Stretches: The stretching vibrations of the carbon-carbon double bonds in the benzene (B151609) ring typically give rise to a series of bands in the 1450-1600 cm⁻¹ region. libretexts.org

Raman spectroscopy is particularly useful for observing the symmetric vibrations of the aromatic ring and the C-C backbone, which may be weak or absent in the IR spectrum. researchgate.netias.ac.inrsc.orgresearchgate.net

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupVibrationPredicted Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H Stretch2500 - 3300Strong, Very Broad
Aromatic C-HC-H Stretch> 3000Medium
Aliphatic C-HC-H Stretch< 3000Medium
Carboxylic AcidC=O Stretch1700 - 1725Strong
Aromatic C=CC=C Stretch1450 - 1600Medium to Weak
Carboxylic AcidC-O Stretch1210 - 1320Medium
Chromane EtherC-O Stretch1000 - 1300Medium

Predicted values are based on general principles and data from analogous structures.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for characterizing compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis region. In the context of this compound and its derivatives, the aromatic ring and the carboxylic acid group are the primary chromophores.

The UV spectrum of a simple carboxylic acid typically shows an absorption maximum around 210 nm. researchgate.net However, the presence of the fused aromatic ring in the chromane structure, along with the carbonyl group, influences the electronic transitions. Carbonyl groups generally exhibit a weak absorption in the 270-300 nm range, which is attributed to the n→π* transition. masterorganicchemistry.com The more intense π→π* transitions are also observed. masterorganicchemistry.com For instance, in conjugated systems where a carbonyl group is in conjugation with a carbon-carbon double bond, the λmax shifts to a longer wavelength, as seen in mesityl oxide with a λmax of 228 nm. masterorganicchemistry.com

The exact position of the absorption maxima for this compound and its derivatives can be influenced by the solvent and the specific nature of any derivatization. For comparison, typical UV spectra for different types of carboxylic acids and related compounds are presented in the table below.

Table 1: Typical UV Absorption Maxima for Various Compound Types

Compound Type Absorption Maximum (λmax)
Carboxylic Acid 210 nm
Unsaturated Carboxylic Acid 210 nm
Hydroxy Carboxylic Acid < 250 nm
Unsaturated Aldehydes Shifted to higher wavelengths

Data sourced from ResearchGate. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise molecular formula of a compound. chemrxiv.orgyoutube.com Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the unambiguous determination of the elemental composition. nih.gov This level of accuracy is critical for distinguishing between compounds that may have the same nominal mass but different molecular formulas.

For this compound (C11H12O3), the expected exact mass can be calculated and compared to the experimentally determined mass from an HRMS analysis. This comparison serves as a definitive confirmation of the compound's elemental composition. HRMS instruments, such as quadrupole time-of-flight (Q-TOF) and Orbitrap mass analyzers, are capable of achieving the high resolution required for such analyses. nih.govnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are hyphenated techniques that couple the separation power of chromatography with the detection capabilities of mass spectrometry. researchgate.netresearchgate.net These methods are frequently employed for the analysis of carboxylic acids, often after a derivatization step to improve their chromatographic behavior and ionization efficiency. researchgate.netnih.gov

Carboxylic acids, being polar and sometimes non-volatile, can be challenging to analyze directly by GC-MS. researchgate.net Derivatization to form more volatile esters or silyl (B83357) derivatives is a common strategy. sigmaaldrich.com For example, trimethylsilylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used. sigmaaldrich.com The ease of this reaction generally follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide. sigmaaldrich.com

For LC-MS/MS analysis, derivatization can enhance the ionization of the carboxylic acid group. nih.gov Reagents such as 3-nitrophenylhydrazine (B1228671) (3-NPH) have been successfully used to derivatize carboxylic acids, allowing for sensitive detection in negative ion mode. nih.govnih.gov This approach has been shown to be effective for a range of carboxylic acids, with good linearity and low limits of detection. nih.gov

The fragmentation patterns observed in the MS/MS spectra provide further structural information. For carboxylic acids, characteristic fragmentation includes the loss of the acidic hydrogen and cleavage of bonds adjacent to the carbonyl group. youtube.com In larger acids, a McLafferty rearrangement can lead to a diagnostic peak at m/z 60. youtube.com

Table 2: Common Derivatization Reagents for MS Analysis of Carboxylic Acids

Derivatization Reagent Technique Purpose
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) GC-MS Increases volatility
3-Nitrophenylhydrazine (3-NPH) LC-MS/MS Improves ionization and chromatographic separation
Aniline LC-MS/MS Improves ionization and chromatographic separation

Data sourced from multiple scientific sources. nih.govsigmaaldrich.com

X-ray Crystallography for Structural Confirmation

For this compound or its crystalline derivatives, a single-crystal X-ray diffraction experiment can yield a detailed structural model. The process involves growing a suitable single crystal, which is then irradiated with X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions can be determined. nih.gov This method has been used to determine the structures of complex organic molecules, including peptide derivatives containing modified amino acids. researchgate.net The structural data obtained from X-ray crystallography provides the ultimate confirmation of the connectivity and stereochemistry of the molecule.

Computational and Theoretical Studies on 3 Methylchromane 3 Carboxylic Acid and Its Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying electronic structures. DFT calculations have been extensively employed to predict and analyze various properties of chromane (B1220400) derivatives and related carboxylic acids.

Optimized Molecular Geometries

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. scielo.org.mx By minimizing the total energy of the system, researchers can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy, which often correlate well with experimental data obtained from techniques like X-ray crystallography. mdpi.com For instance, studies on related molecules like chromone-3-carboxylic acid have shown that geometrical parameters obtained from DFT/B3LYP methods with a 6-311++G(d,p) basis set are in good agreement with experimental values. nih.gov The bond lengths and angles in the pyrone and benzene (B151609) rings, as well as the carboxylic acid group, have been computationally determined, showing minimal deviation from experimental findings. nih.gov In many cases, the stability of a calculated molecular structure is confirmed by the absence of imaginary vibrational frequencies. mdpi.com

For analogues and related compounds, such as T-2 toxin and 3-deacetylcalonectrin, DFT has been used to predict bond lengths, with the longest single carbon-carbon bonds often found at the junction of ring systems. nih.gov These computational approaches allow for a detailed analysis of the structural parameters even when experimental data is unavailable. chemrxiv.orgmit.edu

Electronic Properties and Frontier Molecular Orbitals

The electronic properties of a molecule, particularly the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are crucial for understanding its reactivity and kinetic stability. nih.gov The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies higher stability and lower reactivity. nih.govyoutube.com

DFT calculations are widely used to determine HOMO and LUMO energies. researchgate.netdntb.gov.ua For many organic molecules, including carboxylic acids, the HOMO is often localized on the electron-rich parts of the molecule, such as the p-orbitals of the carboxyl group, while the LUMO is distributed over the more electropositive atoms. quora.com In chromone-3-carboxylic acid, for example, the HOMO is located over the substituted aromatic ring, and the LUMO is mainly on the indole (B1671886) side. mdpi.com The HOMO-LUMO gap can be used to predict reactivity in various chemical reactions. wuxiapptec.com For instance, a smaller HOMO-LUMO gap in a series of related compounds often correlates with increased reactivity. wuxiapptec.com

The analysis of frontier molecular orbitals (FMOs) provides insights into the sites of electrophilic and nucleophilic attack. youtube.com Studies have shown that while HOMO energies are often correlated with properties like pKa, a more nuanced approach, such as identifying the "frontier effective-for-reaction molecular orbitals" (FERMOs), can provide better correlations for acid-base behavior. nih.gov

Vibrational Frequencies and Predicted Spectroscopic Data

DFT calculations are a powerful tool for predicting the vibrational frequencies of molecules, which correspond to the absorption bands observed in infrared (IR) and Raman spectroscopy. researchgate.netdocumentsdelivered.com These theoretical predictions are invaluable for assigning experimental vibrational spectra and understanding the nature of molecular vibrations. niscpr.res.in For carboxylic acids, characteristic vibrational modes include the O-H stretch, C=O stretch, C-O stretch, and O-H wag. spectroscopyonline.com

Theoretical calculations can reproduce the key features of the experimental IR spectra of carboxylic acids. For example, the broad O-H stretching band observed experimentally is a result of intermolecular hydrogen bonding. spectroscopyonline.com DFT calculations on carboxylic acids have identified the vibrational modes corresponding to the carboxyl group, including C=O stretching, C-O stretching, and O-H stretching. niscpr.res.in The calculated frequencies are often scaled by a factor to improve agreement with experimental data. nih.govnih.gov For instance, a scaling factor of 0.9614 is commonly used for B3LYP calculations. nih.gov

In addition to IR and Raman spectra, DFT can also be used to predict NMR chemical shifts using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov These predicted chemical shifts for 1H and 13C nuclei often show good correlation with experimental NMR data, aiding in the structural elucidation of complex molecules. scielo.org.mxnih.gov

Vibrational Mode Typical Frequency Range (cm⁻¹) (Saturated Carboxylic Acids) Typical Frequency Range (cm⁻¹) (Aromatic Carboxylic Acids)
O-H Stretch3500-2500 (broad) spectroscopyonline.com3500-2500 (broad) spectroscopyonline.com
C=O Stretch1730-1700 spectroscopyonline.com1710-1680 spectroscopyonline.com
C-O Stretch1320-1210 spectroscopyonline.com1320-1210 spectroscopyonline.com
O-H Wag960-900 (broad) spectroscopyonline.com960-900 (broad) spectroscopyonline.com

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites. semanticscholar.orgnih.gov The MEP map visually represents the electrostatic potential on the surface of a molecule, where different colors indicate regions of varying potential. researchgate.net Red regions typically denote negative electrostatic potential, indicating areas that are rich in electrons and susceptible to electrophilic attack, while blue regions represent positive electrostatic potential, corresponding to electron-deficient areas that are prone to nucleophilic attack. researchgate.netresearchgate.net

MEP analysis has been successfully applied to various molecules, including chromone-3-carboxylic acid, to identify reactive sites. researchgate.net For carboxylic acids, the MEP often shows a negative potential around the carbonyl oxygen atom and a positive potential around the acidic hydrogen atom of the carboxyl group. semanticscholar.org This is consistent with the known reactivity of carboxylic acids, where the carbonyl oxygen can act as a hydrogen bond acceptor and the acidic proton can be donated. The MEP can also be correlated with physicochemical properties like the pKa of acidic molecules. semanticscholar.orgnih.gov

Mechanistic Investigations through Computational Modeling

Computational modeling provides a powerful means to explore the mechanisms of chemical reactions, offering insights into reaction pathways and the structures of transient species like transition states.

Elucidation of Reaction Pathways and Transition States

By mapping the potential energy surface of a reaction, computational methods can identify the most favorable reaction pathway, which corresponds to the path of lowest energy. A key aspect of this is the location and characterization of transition states, which are the high-energy intermediates that connect reactants and products. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

For reactions involving chromane derivatives and related heterocyclic systems, computational studies can elucidate the intricate details of the reaction mechanism. For example, in the synthesis of coumarin (B35378) derivatives, computational methods can be used to model the reaction steps, such as the Knoevenagel condensation, and to determine the structures and energies of the intermediates and transition states involved. rsc.org This information is crucial for understanding the factors that control the outcome and efficiency of the reaction.

Role of Catalysts and Reagents in Reaction Mechanisms

The synthesis and functionalization of 3-Methylchromane-3-carboxylic acid and its analogues are critically dependent on the selection of appropriate catalysts and reagents. These chemical agents steer the reaction pathways, activate specific bonds, and facilitate the formation of desired products with high efficiency and selectivity.

Acid and Base Catalysis: Fundamental reactions involving the carboxylic acid moiety, such as Fischer esterification, are typically catalyzed by strong acids like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity and making it susceptible to nucleophilic attack by an alcohol. masterorganicchemistry.com This process is an equilibrium, often driven to completion by using the alcohol as a solvent to ensure it is in large excess. masterorganicchemistry.commasterorganicchemistry.com

Conversely, base-catalyzed reactions are also employed, particularly for methylation. Using a non-toxic reagent like dimethylcarbonate (DMC), a base such as potassium carbonate (K₂CO₃) can facilitate the methylation of carboxylic acids under mild conditions. organic-chemistry.orgresearchgate.net Isotope-labeling studies suggest a mechanism involving the direct transfer of a methyl group from the DMC to the carboxylate, a distinct pathway from traditional esterification. organic-chemistry.org

Organometallic and Specialized Catalysts: More complex transformations, particularly those involving the modification of the chromane core, often rely on transition metal catalysts. While direct catalytic studies on this compound are not extensively documented, research on the closely related coumarin-3-carboxylic acids provides significant insight. Palladium (Pd) and Rhodium (Rh) complexes are instrumental in C-H activation and arylation reactions. ias.ac.in For instance, Pd(OAc)₂ can catalyze the arylation at the C4-position of the coumarin ring system. ias.ac.in

Activating Reagents: For reactions such as amidation, the carboxylic acid group often requires activation to facilitate the reaction with an amine. mdpi.com Thionyl chloride (SOCl₂) is a common reagent used to convert the carboxylic acid into a more reactive acyl chloride intermediate in situ. researchgate.netsemanticscholar.org This intermediate is then readily attacked by a primary or secondary amine to form the corresponding amide. semanticscholar.org The use of a base like triethylamine (B128534) (Et₃N) is often necessary to neutralize the HCl generated during the reaction. semanticscholar.org

Table 1: Catalysts and Reagents in the Transformation of Chromane-3-carboxylic Acid and its Analogues

Catalyst/Reagent Reaction Type Role
Sulfuric Acid (H₂SO₄) Fischer Esterification Acid catalyst; protonates the carbonyl to increase electrophilicity. masterorganicchemistry.com
Potassium Carbonate (K₂CO₃) Methylation Base catalyst; facilitates methyl group transfer from dimethylcarbonate. organic-chemistry.org
Palladium(II) Acetate (B1210297) (Pd(OAc)₂) C-H Arylation Catalyst for functionalizing the aromatic ring of related systems. ias.ac.in
Thionyl Chloride (SOCl₂) Acyl Chloride Formation Reagent for activating the carboxylic acid for amidation/other nucleophilic acyl substitutions. researchgate.netsemanticscholar.org
Trichlorotriazine (TCT) Amidation Used in catalytic amounts with a co-catalyst for direct amide bond formation. mdpi.com

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for understanding the electronic structure and chemical bonding within a molecule by analyzing the topology of its electron density (ρ(r)). wikipedia.org This theory defines atoms as distinct regions of space and characterizes the bonds between them through the identification of bond critical points (BCPs). amercrystalassn.orgnih.gov A BCP is a point along the bond path between two nuclei where the electron density is at a minimum. nih.gov

While specific QTAIM studies on this compound are not available in the literature, the principles can be applied to predict its bonding characteristics. The analysis focuses on the properties at the BCPs, primarily the electron density itself (ρ(r)) and its Laplacian (∇²ρ(r)).

Covalent Bonds: For the C-C and C-H bonds within the chromane structure and its substituents, a significant accumulation of electron density is expected at the BCP. This corresponds to a relatively high ρ(r) value and a large, negative value for the Laplacian (∇²ρ(r) < 0), which signifies a concentration of charge characteristic of a shared (covalent) interaction. nih.gov

Polar Covalent Bonds: The C-O bonds in the ether linkage and the carboxylic acid group will also show covalent character. However, due to the higher electronegativity of oxygen, the electron density will be polarized, which would be reflected in the properties of the BCP and the shape of the atomic basins.

Non-Covalent Interactions: A key feature amenable to QTAIM analysis in this molecule is the potential for an intramolecular hydrogen bond between the hydroxyl proton of the carboxylic acid and the ether oxygen of the chromane ring. Such an interaction would be characterized by a BCP with a low electron density (ρ(r)) and a positive Laplacian (∇²ρ(r) > 0). nih.gov This signature indicates a closed-shell interaction, typical of hydrogen bonds and other non-covalent contacts. nih.govnih.gov

Table 2: Predicted QTAIM Parameters for Bonds in this compound

Bond Type Interaction Type Expected Electron Density (ρ(r)) Expected Laplacian (∇²ρ(r))
C-C (aliphatic) Covalent High Negative
C=C (aromatic) Covalent High Negative
C-O (ether/acid) Polar Covalent High Negative
C-H Covalent Moderate Negative
O-H···O (intramolecular) Hydrogen Bond (Non-Covalent) Low Positive

Conformational Analysis and Stereochemical Considerations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. ucalgary.calibretexts.org For cyclic systems like this compound, this analysis is crucial for understanding its stability and reactivity.

The chromane scaffold contains a dihydropyran ring fused to a benzene ring. The saturated portion of the dihydropyran ring is not planar and, similar to cyclohexane, adopts puckered conformations to relieve angle and torsional strain. youtube.com It typically exists in a half-chair or sofa conformation. The stereochemistry of this compound is centered at the C3 position, which is a quaternary carbon atom.

Steric Hindrance: The molecule will adopt a ring pucker that minimizes steric clashes. A conformation that places the larger carboxylic acid group in a pseudo-equatorial position would generally be more stable to avoid unfavorable 1,3-diaxial-type interactions with the atoms of the chromane ring. youtube.comlumenlearning.com

Intramolecular Interactions: The orientation of the carboxylic acid group is also influenced by its ability to form an intramolecular hydrogen bond with the ether oxygen at position 1. A conformation that allows for this hydrogen bond to form would be additionally stabilized. Rotation around the C3-COOH bond will be a key factor in achieving the optimal geometry for this interaction.

Table 3: Factors Influencing Conformational Stability

Conformer Feature Stabilizing/Destabilizing Effect Rationale
Pseudo-Equatorial Carboxylic Acid Stabilizing Minimizes steric strain (1,3-diaxial-like interactions). youtube.com
Pseudo-Axial Carboxylic Acid Destabilizing Increases steric strain. lumenlearning.com
Optimal H-Bond Geometry Stabilizing Formation of a five- or six-membered ring via an intramolecular hydrogen bond.
Eclipsed Rotamers (around C3-COOH) Destabilizing Torsional strain between the C=O/OH bonds and the chromane ring bonds. libretexts.org

Advanced Applications in Synthetic Organic Chemistry

3-Methylchromane-3-carboxylic Acid as a Chiral Building Block

The inherent chirality of this compound, arising from the stereocenter at the C3 position, makes it a valuable chiral building block in enantioselective synthesis. Chiral building blocks are enantiomerically pure or enriched compounds that are incorporated into a larger molecule to introduce a specific stereochemistry. The use of such building blocks is a powerful strategy in the synthesis of pharmaceuticals and other biologically active molecules, where often only one enantiomer exhibits the desired activity while the other may be inactive or even harmful. pressbooks.pub

The synthesis of enantiomerically pure α-methyl carboxylic acids, a class to which this compound belongs, is of significant pharmaceutical importance. nih.gov Methods like chemoenzymatic dynamic kinetic resolution have been developed to produce such compounds in high enantiomeric excess (ee). nih.gov This involves the use of enzymes, such as lipases or proteases, in conjunction with metal catalysts to selectively react with one enantiomer of a racemic mixture, allowing for the isolation of the other in high purity. nih.gov The chromane (B1220400) framework provides a rigid scaffold, which can be advantageous in controlling the stereochemical outcome of subsequent reactions.

The development of enantioselective methods for the synthesis of related heterocyclic structures, such as 3,3-disubstituted-2,3-dihydrobenzofurans, further underscores the importance of chiral building blocks like this compound. nih.gov These methods often employ chiral ligands in combination with transition metal catalysts to achieve high levels of stereocontrol. nih.gov

Development of New Synthetic Methodologies Utilizing the Compound

The unique structural features of this compound and its derivatives have spurred the development of novel synthetic methodologies. For instance, the synthesis of various substituted 3-methyl-coumarins, -thiacoumarins, and -carbostyrils has been achieved through reactions involving α-methyl-cinnamoyl derivatives. ias.ac.in These reactions often proceed via cyclization and dearylation steps, highlighting the utility of the chromane scaffold in directing chemical transformations. ias.ac.in

Furthermore, the synthesis of substituted 2-aroyl-3-methylchromen-4-ones from isovanillin (B20041) has been reported, proceeding through 2-aroyl-3-methylchroman intermediates. researchgate.net This demonstrates the role of the chromane core in facilitating the construction of more complex heterocyclic systems. The development of such methodologies is crucial for expanding the toolbox of synthetic organic chemists, enabling the efficient synthesis of a wider range of functional molecules.

Role as a Precursor for Complex Molecular Architectures

Due to its functional groups and rigid bicyclic structure, this compound serves as a valuable precursor for the synthesis of more complex molecular architectures. The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and acid halides, providing multiple avenues for further chemical modification. youtube.commnstate.edu This versatility allows for its incorporation into larger, more intricate molecules with potential applications in medicinal chemistry and materials science.

The chromane ring system itself is a common motif in a wide range of biologically active natural products and synthetic compounds. Therefore, derivatives of this compound can be envisioned as key intermediates in the total synthesis of such complex targets. The ability to construct and functionalize the chromane skeleton with control over stereochemistry is a significant advantage in this context.

Functionalization for Material Science Applications

While explicit literature detailing the functionalization of this compound for material science applications is not prevalent, its structural features suggest hypothetical potential in this area. Carboxylic acids, in general, are known to be useful in the development of various materials. For instance, di-, tri-, and tetracarboxylic acids have been used to crosslink polymers like polyvinyl alcohol (PVA), enhancing their mechanical and thermal properties. researchgate.net

The rigid chromane backbone of this compound could impart desirable properties such as thermal stability and rigidity to polymers if it were incorporated as a monomer or a cross-linking agent. Furthermore, the carboxylic acid group provides a handle for attachment to surfaces or for the formation of self-assembled monolayers. The aggregation behaviors of tricarboxylic acids with other molecules to form hydrogels have been studied, suggesting that derivatives of this compound could potentially be explored for the creation of novel supramolecular materials. nih.gov

Future Directions and Research Perspectives

Development of More Efficient and Sustainable Synthetic Routes

Key areas of development include:

Microwave-Assisted Synthesis: This technique has been shown to dramatically shorten reaction times, increase yields, and enhance product purity for the synthesis of chromone-2-carboxylic acids. nih.govijmrset.com Applying microwave irradiation to the cyclization and functionalization steps leading to 3-Methylchromane-3-carboxylic acid could offer a significant improvement over conventional heating methods.

Benign Solvents and Catalysts: The use of solvents like glycerol, which is a byproduct of biodiesel production, in conjunction with recyclable heteropolyacid catalysts, presents a green alternative to traditional volatile organic solvents and corrosive mineral acids. ingentaconnect.com

Enzymatic and Biocatalytic Methods: Biocatalysis offers a highly selective and sustainable route to chiral molecules. For instance, enzymatic resolution has been successfully applied to produce optically pure 6-fluoro-chroman-2-carboxylic acid using esterases. rsc.org A similar biocatalytic approach could be developed for the stereoselective synthesis or resolution of this compound, providing access to single-enantiomer products.

Table 1: Comparison of Conventional vs. Green Synthesis Approaches for Chromane (B1220400) Derivatives
ParameterConventional MethodsFuture Green Methods
SolventsVolatile organic compounds (VOCs)Glycerol, water, ionic liquids ingentaconnect.com
CatalystsCorrosive mineral acids, heavy metalsHeteropolyacids, enzymes, organocatalysts ingentaconnect.comrsc.org
Energy SourceConventional heating (oil baths, heating mantles)Microwave irradiation, ultrasound researchgate.netnih.gov
EfficiencyLonger reaction times, often lower yieldsReduced reaction times, higher yields and purity nih.gov

Exploration of Novel Reactivity Patterns

Potential avenues for investigation include:

Decarboxylative Reactions: The carboxylic acid group can serve as a handle for decarboxylative cross-coupling or addition reactions. For example, visible-light-promoted doubly decarboxylative Giese reactions have been used to synthesize 2-substituted-chroman-4-ones from chromone-3-carboxylic acids, suggesting a pathway for introducing novel alkyl substituents at the C-3 position of the chromane ring after a reduction step. rsc.org

Ring-Opening and Rearrangement: The pyran ring of chromone (B188151) derivatives can undergo nucleophilic attack, leading to ring-opening and subsequent rearrangement to form different heterocyclic systems. researchgate.netthieme-connect.com Investigating the stability of the chromane ring in this compound under various conditions could reveal novel rearrangement pathways to access new molecular scaffolds.

C-H Functionalization: Direct functionalization of C-H bonds on the aromatic portion of the chromane ring represents a highly atom-economical approach to creating derivatives. Future work could adapt existing C-H activation methodologies to selectively introduce substituents onto the benzene (B151609) ring of this compound. researchgate.net

Advanced Stereoselective Synthesis

The C-3 position of this compound is a quaternary stereocenter. The development of methods to control this stereochemistry is a significant and challenging goal. Asymmetric synthesis of chromanes is a field of intense research, with many strategies focusing on organocatalysis and transition metal catalysis. mdpi.comsemanticscholar.orgchim.it

Future research will likely focus on:

Organocatalytic Domino Reactions: Highly enantio- and diastereoselective methods for synthesizing functionalized chromanes have been achieved through organocatalytic domino Michael/hemiacetalization reactions. rsc.orgnih.gov Adapting such a cascade reaction, for example between a substituted 2-vinylphenol derivative and a suitable Michael acceptor, could provide a direct, stereocontrolled route to the this compound core.

Asymmetric Cycloadditions: The chromane nucleus can be constructed via asymmetric cycloaddition reactions, such as those involving ortho-quinone methides. mdpi.comsemanticscholar.org Developing a catalytic, asymmetric formal cycloaddition that constructs the chromane ring and simultaneously sets the C-3 quaternary stereocenter would be a significant advance.

Chiral Catalysis: The use of chiral Lewis acids, Brønsted acids, or transition metal complexes can enable the enantioselective synthesis of chromane derivatives. researchgate.netnih.gov Future efforts could involve designing a catalytic system that recognizes a prochiral precursor to this compound and facilitates its cyclization with high enantioselectivity.

Integration with Flow Chemistry and Automated Synthesis

The transition from batch to continuous flow processing offers numerous advantages, including enhanced safety, improved reproducibility, and easier scalability. nih.govmdpi.com The synthesis of heterocyclic compounds, including marine natural products with complex scaffolds, has benefited significantly from flow chemistry techniques. mdpi.com

Future directions in this area include:

Multi-Step Flow Synthesis: Designing a telescoped, multi-step flow process where crude intermediates are passed directly from one reactor to the next without isolation would streamline the synthesis of this compound. nih.gov This approach is particularly advantageous for handling unstable intermediates.

Automated Library Synthesis: An automated synthesis platform could be employed to rapidly generate a library of derivatives based on the this compound scaffold. By varying starting materials and reagents in an automated fashion, researchers can efficiently explore the structure-activity relationship of this class of compounds for various applications.

Table 2: Advantages of Flow Chemistry in Synthesizing Chromane Derivatives
FeatureDescription and Benefit
Precise ControlExcellent control over reaction parameters like temperature, pressure, and residence time, leading to higher selectivity and yield. nih.gov
Enhanced SafetySmall reaction volumes minimize risks associated with hazardous reagents or exothermic reactions.
ScalabilityProduction can be scaled up by running the system for longer periods ("numbering-up") rather than using larger reactors, simplifying process development.
AutomationFlow systems are readily automated, enabling high-throughput screening and library synthesis with minimal manual intervention.

Synergistic Computational and Experimental Approaches

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. frontiersin.orgmdpi.com The integration of computational studies with experimental work can accelerate the discovery of new reactions and optimize existing processes. d-nb.infonih.gov

Future research should leverage this synergy by:

Mechanism Elucidation: DFT calculations can be used to model reaction pathways, identify transition states, and rationalize observed stereochemical outcomes in the synthesis of this compound. chim.it This understanding can guide the design of more efficient catalysts and reaction conditions.

Predicting Reactivity: Computational tools like molecular electrostatic potential maps and frontier molecular orbital analysis can predict the most reactive sites on the this compound molecule. d-nb.inforesearchgate.net This can help in designing targeted functionalization reactions, saving significant experimental effort.

Virtual Screening: If this compound is explored as a scaffold for biologically active molecules, computational docking studies can predict the binding affinity of virtual libraries of its derivatives to biological targets, helping to prioritize which compounds to synthesize and test. nih.govtandfonline.com

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, leading to more efficient and sustainable synthetic methods, a deeper understanding of its chemical behavior, and the potential discovery of new applications.

Q & A

Q. What are the optimal synthetic routes for 3-methylchromane-3-carboxylic acid, and how do reaction conditions influence yield?

The synthesis of chroman-carboxylic acids often involves base-catalyzed cyclization or rearrangement. For example, methyl salicyloylacetate derivatives can undergo cyclization in xylene with potassium carbonate and acetic anhydride at 125–130°C to yield chroman-3-carboxylates . Key variables include temperature, solvent polarity, and base strength. For this compound, analogous methods may require optimization of methyl group incorporation (e.g., via alkylation precursors) and acidification steps to isolate the free carboxylic acid. Yield improvements are typically achieved by controlling CO₂ evolution and monitoring reaction completion via TLC or NMR .

Q. How can structural characterization of this compound be performed to confirm its identity?

A combination of spectroscopic techniques is critical:

  • IR spectroscopy identifies carbonyl stretches (e.g., ester C=O at ~1725 cm⁻¹, pyrone C=O at ~1640 cm⁻¹) .
  • UV-Vis spectroscopy detects π→π* transitions in the chromane ring (e.g., λmax ~238 nm and 304 nm in ethanol) .
  • Mass spectrometry confirms molecular weight via parent ion detection and fragmentation patterns (e.g., m/z 190 [M⁺] and characteristic fragments at m/z 162 or 121) .
  • NMR resolves methyl group environments (δ ~2.53 ppm for CH3 in CDCl3) and aromatic proton coupling .

Q. What stability challenges arise for this compound under varying pH and temperature conditions?

Chromane-carboxylic acids are prone to base-catalyzed rearrangements. For example, ethyl 4-oxo-4H-benzopyran-3-carboxylate rearranges to 4-hydroxy-2-pyrone derivatives in NaOH, suggesting that this compound may degrade under strong alkaline conditions . Stability studies should include:

  • pH-dependent degradation assays (e.g., 1–14 range).
  • Thermal stability profiling via DSC or TGA.
  • Storage recommendations (e.g., inert atmosphere, low temperature) to prevent oxidation or hydrolysis.

Advanced Research Questions

Q. How can competing reaction pathways during synthesis be minimized to improve selectivity for this compound?

Competing pathways (e.g., formation of 3-acyl-4-hydroxycoumarins) arise due to structural similarities between chroman-carboxylic acids and coumarin derivatives . Strategies include:

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) may favor cyclization over rearrangement.
  • Catalyst screening : Lewis acids (e.g., ZnCl2) can direct regioselectivity.
  • Kinetic control : Short reaction times and low temperatures suppress side reactions.
  • In situ monitoring : Real-time FTIR or Raman spectroscopy tracks intermediate formation .

Q. What mechanistic insights explain the base sensitivity of this compound derivatives?

The base-induced cleavage of the chromane ring is likely driven by nucleophilic attack on the carbonyl group, leading to pyrone ring opening or rearrangement. For example, NaOH treatment of ethyl chroman-3-carboxylate produces sodium salts of hydroxy-pyrone derivatives via keto-enol tautomerization . Computational studies (e.g., DFT) could model transition states to identify electron-deficient sites susceptible to nucleophilic attack.

Q. How can bioactivity studies (e.g., antioxidant potential) be designed for this compound?

Chromane derivatives often exhibit antioxidant activity due to their ability to donate hydrogen atoms. Methodological approaches include:

  • DPPH/ABTS radical scavenging assays : Measure IC50 values under controlled pH and temperature .
  • Lipid peroxidation inhibition : Evaluate protection of linoleic acid or liposomes against oxidative damage .
  • Stability under physiological conditions : Assess half-life in simulated gastric fluid (pH 1.2–3.0) or plasma (pH 7.4) .

Q. What analytical methods validate the purity of this compound for regulatory compliance?

  • HPLC/UPLC : Use C18 columns with mobile phases (e.g., acetonitrile/water + 0.1% TFA) to separate impurities.
  • Elemental analysis : Confirm C, H, and O content (e.g., ±0.3% deviation from theoretical values) .
  • Pharmacopeial standards : Cross-reference with USP/EP guidelines for carboxylic acids, including residual solvent analysis via GC-MS .

Data Contradictions and Resolution

Q. How can researchers resolve discrepancies in reported spectral data for this compound derivatives?

Discrepancies in melting points or IR stretches may arise from polymorphic forms or hydration states. Mitigation strategies include:

  • Recrystallization : Use solvents like 2-propanol or ethyl acetate to isolate pure crystalline forms .
  • Dynamic vapor sorption (DVS) : Test hygroscopicity to account for hydrate formation.
  • Single-crystal X-ray diffraction : Unambiguously confirm molecular packing and hydrogen-bonding networks .

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